An In-Depth Technical Guide to 4-(2-Iodoethyl)-1,1'-biphenyl: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-(2-Iodoethyl)-1,1'-biphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Biphenyl Derivative
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of structural rigidity, hydrophobicity, and the ability to engage in various intermolecular interactions. The functionalization of this core structure opens up a vast chemical space for the design of novel therapeutic agents and advanced materials. This technical guide focuses on a specific, yet underexplored derivative: 4-(2-Iodoethyl)-1,1'-biphenyl .
While direct literature on this compound is scarce, its structural components—the 4-substituted biphenyl core and the reactive 2-iodoethyl chain—suggest significant potential as a versatile building block. This document, therefore, serves as a comprehensive theoretical and practical guide. By leveraging established synthetic methodologies and drawing parallels from closely related analogues, we will explore its synthesis, predict its physicochemical and spectroscopic properties, and discuss its potential reactivity and applications.
Section 1: Molecular Structure and Identification
4-(2-Iodoethyl)-1,1'-biphenyl possesses a biphenyl core with a 2-iodoethyl substituent at the 4-position of one of the phenyl rings. This structure combines the aromatic character of the biphenyl group with the reactive nature of a primary alkyl iodide.
Chemical Structure:
Key Identifiers (Predicted):
| Identifier | Value |
| IUPAC Name | 4-(2-Iodoethyl)-1,1'-biphenyl |
| Molecular Formula | C₁₄H₁₃I |
| Molecular Weight | 308.16 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CCI |
| InChI Key | (Predicted) |
| CAS Number | Not assigned |
Section 2: Proposed Synthetic Pathways
Given the lack of a commercially available source for 4-(2-Iodoethyl)-1,1'-biphenyl, a reliable synthetic route is paramount. Two plausible, multi-step pathways are proposed, starting from readily available biphenyl derivatives.
Pathway A: From 4-Bromobiphenyl via Grignard Reaction
This pathway offers a direct approach to introducing the 2-hydroxyethyl group, which is then converted to the iodoethyl functionality.
Workflow Diagram: Synthetic Pathway A
Caption: Grignard-based synthesis of the target compound.
Step-by-Step Experimental Protocol (Pathway A):
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Formation of 4-Biphenylylmagnesium bromide:
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To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium with a small crystal of iodine.
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Add a solution of 4-bromobiphenyl (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction[1]. The reaction is exothermic and should be controlled by the rate of addition[1].
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF[2][3][4][5]. This step is highly exothermic and requires careful temperature control.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-(2-hydroxyethyl)-1,1'-biphenyl by column chromatography on silica gel.
-
-
Iodination of the Alcohol:
-
Dissolve the purified 4-(2-hydroxyethyl)-1,1'-biphenyl (1.0 eq) in an appropriate solvent such as acetonitrile or toluene.
-
Add sodium iodide (1.5 eq) and cerium(III) chloride heptahydrate (0.5 eq) and reflux the mixture[6][7][8].
-
Alternatively, treat the alcohol with a mixture of triphenylphosphine (1.2 eq) and iodine (1.2 eq) in toluene at elevated temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the final product, 4-(2-Iodoethyl)-1,1'-biphenyl, by column chromatography.
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Pathway B: From Biphenyl via Friedel-Crafts Acylation and Reduction
This pathway utilizes the well-established Friedel-Crafts acylation to introduce a two-carbon chain, which is then modified to the desired iodoethyl group.
Workflow Diagram: Synthetic Pathway B ```dot digraph "Synthetic Pathway B" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
A [label="Biphenyl"]; B [label="4-Acetylbiphenyl"]; C [label="1-(4-Biphenylyl)ethanol"]; D [label="4-(2-Iodoethyl)-1,1'-biphenyl"];
A -> B [label=" Acetyl chloride, AlCl₃"]; B -> C [label=" NaBH₄, MeOH/EtOH"]; C -> D [label=" P/I₂, Toluene\nor CeCl₃·7H₂O/NaI, CH₃CN"]; }
Caption: General Sₙ2 reaction of the target compound.
This reactivity allows for the introduction of a wide range of functional groups, including:
-
Amines: To form phenethylamine derivatives, which are common motifs in pharmaceuticals.
-
Azides: For subsequent "click" chemistry or reduction to primary amines.
-
Thiols: To introduce sulfur-containing functionalities.
-
Cyanides: To extend the carbon chain and provide a precursor for carboxylic acids, amides, or amines.
-
Alkoxides and Phenoxides: To form ether linkages.
The iodoethyl group can also participate in elimination reactions (E2) in the presence of a strong, non-nucleophilic base to form 4-vinylbiphenyl.
Potential Applications:
-
Drug Discovery: As a key intermediate for the synthesis of complex drug candidates. The biphenyl scaffold is present in numerous approved drugs, and the iodoethyl group provides a handle for further molecular elaboration.
-
Radiolabeling: The stable carbon-iodine bond can be a precursor for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in medical imaging and radiotherapy.
-
Materials Science: As a monomer or functionalizing agent for polymers and organic electronic materials. The biphenyl unit can impart desirable thermal and electronic properties.
Section 5: Safety and Handling
As a novel compound, a specific safety data sheet for 4-(2-Iodoethyl)-1,1'-biphenyl is not available. However, based on its structure, the following precautions should be taken:
-
Toxicity: Alkyl iodides are known to be alkylating agents and should be handled as potentially toxic and mutagenic. Aromatic compounds can also have long-term health effects.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent decomposition. Iodoalkanes can be light-sensitive.
References
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]
-
Chemistry Stack Exchange. Synthesing tetrahydropyran from ethylene oxide. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Organic Syntheses. 4,4'-dibromobiphenyl. Available at: [Link]
-
University of California, Irvine. The Grignard Reaction. Available at: [Link]
- Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
- Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl.
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]
-
Organic Chemistry Portal. A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. Available at: [Link]
- Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833.
-
Organic Syntheses. Biphenyl, 4-bromo-. Available at: [Link]
- Agett, A. H. (1941). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Available at: [Link]
-
YouTube. Ethylene oxide when treated with Grignard reagent yields (a) primar... Available at: [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]
-
Vedantu. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. Available at: [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. youtube.com [youtube.com]
- 5. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile [organic-chemistry.org]
- 8. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
